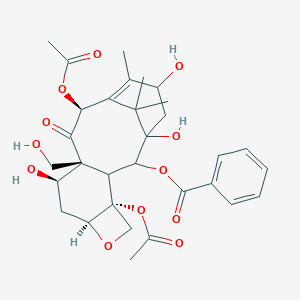

19-hydroxybaccatin III

描述

alkaloid from Taxus wallichiana

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDMVWLQJZBPIU-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78432-78-7 | |

| Record name | 19-Hydroxybaccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 19-Hydroxybaccatin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin III is a naturally occurring taxane derivative of significant interest in the pharmaceutical industry, primarily as a potential precursor for the semi-synthesis of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal and contemporary research, a summary of key quantitative data, and visualizations of the relevant biosynthetic pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.

Introduction

The taxane family of diterpenoids, most famously represented by Paclitaxel (Taxol®), has revolutionized cancer chemotherapy. These compounds exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The discovery of new taxanes is crucial for the development of next-generation anti-cancer drugs with improved efficacy and reduced side effects. This compound is one such taxane, first identified from the Himalayan yew, Taxus wallichiana.[1] Its unique hydroxylation at the C-19 position offers a novel site for chemical modification, making it a valuable target for semi-synthetic drug development programs.

Discovery

This compound was first reported in 1981 by Miller et al. during an activity-guided fractionation of a polar extract of Taxus wallichiana Zucc.[1] The investigation was aimed at identifying new cytotoxic compounds and led to the isolation of three new taxane derivatives: this compound, 10-deacetylcephalomannine, and 10-deacetyltaxol. The structure of this compound was elucidated through spectral analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Biosynthesis

This compound is a derivative of the core taxane skeleton, which is synthesized in Taxus species via the mevalonate pathway. While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to branch from the central taxane biosynthesis pathway that produces baccatin III. The key enzymatic step is the hydroxylation of the C-19 methyl group of a baccatin III-like precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Taxus species involves a multi-step process of extraction and chromatography. The following protocol is a generalized procedure based on established methods for taxane isolation.

Extraction

-

Biomass Preparation: Dried and ground plant material (e.g., needles and twigs of Taxus wallichiana) is used as the starting material.

-

Solvent Extraction: The biomass is extracted with a polar solvent, typically methanol or ethanol, at room temperature for 24-48 hours. This process is often repeated to ensure complete extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

Purification

The purification of this compound from the crude extract is a chromatographic challenge due to the presence of numerous other taxanes with similar polarities. A combination of chromatographic techniques is employed for successful isolation.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and nonpolar impurities.

-

Column Chromatography: The organic phase is concentrated and subjected to a series of column chromatography steps.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column, eluting with a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved by preparative HPLC, often using a C18 column.

Quantitative Data and Characterization

The yield of this compound from Taxus species is generally low and varies depending on the species, geographical location, and time of harvest.

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₃₈O₁₂ | [1] |

| Molecular Weight | 602.63 g/mol | [1] |

| Typical Yield | 0.001-0.01% of dry weight | General estimate |

| Purity (after HPLC) | >98% | General estimate |

Table 1: Physicochemical and Yield Data for this compound

The structure of this compound is confirmed using modern spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for the taxane core, including acetyl and benzoyl groups, and a distinctive signal for the C-19 hydroxymethyl group. |

| ¹³C NMR | Resonances corresponding to the 31 carbon atoms of the molecule, with the C-19 signal shifted downfield due to hydroxylation. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Table 2: Spectroscopic Data for this compound

Conclusion and Future Perspectives

This compound remains a taxane of considerable interest for the development of new anti-cancer therapeutics. Its discovery has broadened our understanding of taxane biosynthesis and provides a unique chemical scaffold for semi-synthetic modifications. Future research will likely focus on elucidating its complete biosynthetic pathway, which could enable its production in microbial or plant cell culture systems, and on exploring its potential as a precursor for novel, potent anti-cancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

A Technical Guide to the Natural Sources of 19-Hydroxybaccatin III in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III is a naturally occurring taxane diterpenoid found in various species of the genus Taxus, commonly known as yew trees. As a close structural analog of baccatin III, a key precursor in the semi-synthesis of the widely used anticancer drug paclitaxel (Taxol®), this compound is of significant interest to the pharmaceutical industry. Its potential as a starting material for the synthesis of novel paclitaxel analogs and other taxane-based therapeutics underscores the importance of understanding its natural sources, biosynthesis, and efficient extraction methodologies. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in Taxus species, detailing its prevalence, biosynthetic origins, and the experimental protocols for its isolation and characterization.

Natural Occurrence and Quantitative Data

This compound was first isolated from the polar extract of Taxus wallichiana Zucc.[1]. While this species remains the primary documented natural source of this compound, the comprehensive quantitative analysis of this compound across a wide range of Taxus species and different plant tissues is not as extensively reported as for other major taxanes like paclitaxel, baccatin III, and 10-deacetylbaccatin III.

The concentration of taxanes in Taxus species is known to vary significantly depending on the species, geographical location, age of the plant, and the specific tissue harvested[2]. While precise quantitative data for this compound is scarce in publicly available literature, the existing research on other taxanes provides a framework for understanding its likely distribution. Generally, taxanes are found in various parts of the yew tree, including the bark, needles, and stems[2].

Due to the limited availability of specific quantitative data for this compound, the following table presents a qualitative overview of its occurrence, alongside representative quantitative data for other major taxanes to provide context for researchers.

| Taxus Species | Plant Part | This compound Presence | Baccatin III Content (mg/g dry weight) | 10-Deacetylbaccatin III Content (mg/g dry weight) | Paclitaxel Content (mg/g dry weight) | Reference |

| Taxus wallichiana | Bark, Needles, Stems | Identified[1] | 0.02 - 0.2 | 0.1 - 1.0 | 0.01 - 0.1 | [2] |

| Taxus baccata | Needles, Stems | Not explicitly reported | 0.01 - 0.1 | 0.02 - 0.8 | 0.005 - 0.05 | [3] |

| Taxus cuspidata | Needles | Not explicitly reported | up to 0.8 | up to 0.5 | up to 1.67 | [3] |

| Taxus media | Needles | Not explicitly reported | up to 0.6 | up to 0.4 | up to 1.22 | [3] |

| Taxus chinensis | Needles | Not explicitly reported | up to 0.2 | up to 0.3 | up to 0.09 | [3] |

Note: The quantitative data for baccatin III, 10-deacetylbaccatin III, and paclitaxel are approximate ranges compiled from various sources and are intended for comparative purposes. The presence of this compound in species other than T. wallichiana is plausible but requires further investigation. Researchers are encouraged to perform their own quantitative analyses on their specific Taxus sources.

Biosynthesis of this compound

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. The core taxane skeleton is synthesized from geranylgeranyl diphosphate (GGPP). A series of cyclization and hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases, leads to the formation of various taxane intermediates[4].

It is widely accepted that this compound is a derivative of baccatin III. The proposed biosynthetic step involves the hydroxylation of the C-19 methyl group of baccatin III. This reaction is likely catalyzed by a specific cytochrome P450 enzyme, a family of enzymes known to be responsible for the majority of oxidative modifications in the taxane biosynthetic pathway[4][5]. While the specific enzyme responsible for the C-19 hydroxylation of baccatin III has not yet been definitively identified and characterized in the literature, the established role of cytochrome P450s in taxane biosynthesis provides a strong foundation for this hypothesis.

Below is a diagram illustrating the proposed final step in the biosynthesis of this compound from baccatin III.

Caption: Proposed enzymatic conversion of baccatin III to this compound.

Experimental Protocols

The isolation and purification of this compound from Taxus species generally follow the established methodologies for taxane extraction, with specific chromatographic steps to separate it from other related compounds.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of this compound from Taxus plant material.

References

- 1. This compound, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P450-catalyzed hydroxylation of taxa-4(5),11(12)-diene to taxa-4(20),11(12)-dien-5alpha-ol: the first oxygenation step in taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Uncharted Path: Elucidating the Biosynthesis of 19-Hydroxybaccatin III

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III, a complex diterpenoid taxane, stands as a pivotal precursor in the semi-synthesis of paclitaxel (Taxol®) and its analogues, compounds at the forefront of cancer chemotherapy. Found in various species of the yew tree (Taxus), the intricate biosynthetic pathway of this molecule has been the subject of intense scientific scrutiny. While significant strides have been made in delineating the early stages of taxane biosynthesis leading to the formation of the baccatin III core, the specific enzymatic step responsible for the C19-hydroxylation remains an enigmatic frontier. This technical guide provides a comprehensive overview of the established biosynthetic pathway leading to the precursors of this compound, details relevant experimental protocols, and presents quantitative data for the characterized enzymes. Crucially, it also highlights the current knowledge gap concerning the final hydroxylation step, offering a roadmap for future research in this critical area of natural product biosynthesis and drug development.

Core Biosynthesis Pathway: The Road to the Baccatin III Scaffold

The biosynthesis of this compound is an intricate tapestry woven from a series of enzymatic reactions, primarily involving cytochrome P450 monooxygenases and acyltransferases. The journey begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), and culminates in the formation of the tetracyclic taxane core, which is subsequently decorated with various functional groups.

The initial committed step involves the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TS) . This is followed by a cascade of eight hydroxylation reactions and three acylations to furnish the baccatin III molecule. While the precise order of these steps can vary, a generally accepted pathway is outlined below.

A critical point of divergence from the main paclitaxel pathway is the hydroxylation at the C19 position. While this compound has been isolated from Taxus wallichiana, the specific cytochrome P450 enzyme that catalyzes this reaction has not yet been identified and characterized. This represents a significant gap in our understanding of taxane biosynthesis.

digraph "Biosynthesis of Baccatin III Core" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Simplified Biosynthesis Pathway to Baccatin III", fontcolor="#202124"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"];

Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor="#F1F3F4", fontcolor="#202124"];

Taxadien_5a_ol [label="Taxa-4(20),11(12)-dien-5α-ol", fillcolor="#F1F3F4", fontcolor="#202124"];

Taxadien_5a_yl_acetate [label="Taxa-4(20),11(12)-dien-5α-yl acetate", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate_1 [label="Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate_2 [label="Taxa-4(20),11(12)-dien-5α-acetoxy-10β,13α-diol", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate_3 [label="Multiple Hydroxylation\n& Acylation Steps", fillcolor="#FBBC05", fontcolor="#202124"];

Baccatin_III [label="Baccatin III", fillcolor="#34A853", fontcolor="#FFFFFF"];

Hydroxybaccatin_III [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

GGPP -> Taxadiene [label="Taxadiene Synthase (TS)", fontcolor="#4285F4"];

Taxadiene -> Taxadien_5a_ol [label="Taxadiene 5α-hydroxylase (T5αH)\n(CYP725A4)", fontcolor="#4285F4"];

Taxadien_5a_ol -> Taxadien_5a_yl_acetate [label="Taxadien-5α-ol-O-acetyltransferase (TAT)", fontcolor="#4285F4"];

Taxadien_5a_yl_acetate -> Intermediate_1 [label="Taxane 10β-hydroxylase (T10βH)", fontcolor="#4285F4"];

Intermediate_1 -> Intermediate_2 [label="Taxane 13α-hydroxylase (T13αH)", fontcolor="#4285F4"];

Intermediate_2 -> Intermediate_3 [label="T2αH, T7βH, T9αH, T1βH,\nTBT, DBAT", fontcolor="#4285F4"];

Intermediate_3 -> Baccatin_III;

Baccatin_III -> Hydroxybaccatin_III [label="Putative Taxane\nC19-hydroxylase\n(Uncharacterized)", style=dashed, color="#EA4335", fontcolor="#EA4335"];

}

Caption: A logical workflow diagram illustrating the key steps from candidate gene identification to the full functional characterization of a novel taxane hydroxylase.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and pharmaceutically important branch of the complex taxane metabolic network. While the pathway leading to its immediate precursor, baccatin III, is largely understood, the identity and characteristics of the crucial C19-hydroxylase remain elusive. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to tackle this challenge. The successful identification and characterization of this enzyme will not only complete our understanding of this vital biosynthetic pathway but also unlock new possibilities for the metabolic engineering of high-yielding microbial strains for the sustainable production of this compound and its valuable derivatives. Future research should focus on leveraging modern transcriptomic and proteomic approaches to identify candidate C19-hydroxylase genes from Taxus species known to produce this compound, followed by their rigorous functional characterization using the methodologies outlined herein.

The Biological Activity of 19-Hydroxybaccatin III and its Derivatives: A Technical Guide

Executive Summary: 19-Hydroxybaccatin III is a naturally occurring taxane diterpenoid found in species of the genus Taxus. As a close structural analog and key precursor to the potent anticancer drug paclitaxel (Taxol®) and its semisynthetic derivatives, it represents a molecule of significant interest to researchers in oncology and medicinal chemistry. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on its anticancer properties. The document summarizes available quantitative data, details key experimental protocols for biological evaluation, and visualizes the underlying molecular pathways and research workflows. While extensive data on systematically modified this compound derivatives is limited in publicly available literature, this guide leverages data from the closely related analog, baccatin III, to infer structure-activity relationships and biological mechanisms.

Biological Activity of the Baccatin Core

The baccatin core is the fundamental framework of taxane compounds responsible for their characteristic biological activity. The primary mechanism of action for taxanes is their interaction with microtubules, essential components of the cellular cytoskeleton.

Mechanism of Action: Microtubule Stabilization

Unlike other anti-mitotic agents that inhibit tubulin polymerization (e.g., vinca alkaloids, colchicine), taxanes such as this compound and its derivatives function by stabilizing microtubules. They bind to the β-tubulin subunit within the assembled microtubule, promoting polymerization even in the absence of GTP and inhibiting depolymerization. This disruption of normal microtubule dynamics is catastrophic for the cell, leading to:

-

Mitotic Arrest: The stabilized microtubules prevent the formation of a functional mitotic spindle, arresting the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), ultimately leading to the elimination of the cancer cell.[1][2]

-

Generation of Reactive Oxygen Species (ROS): Studies on baccatin III have shown that it can induce the production of ROS, contributing to cellular stress and apoptosis.[1]

-

Mitochondrial Dysfunction: The apoptotic cascade initiated by baccatin-class compounds often involves the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1]

Cytotoxic Activity of Baccatin III

As a close structural analog, the cytotoxic profile of baccatin III provides the best available quantitative insight into the anticancer potential of the this compound core. The half-maximal inhibitory concentration (IC50) values for enzymatically synthesized baccatin III against various human cancer cell lines have been determined using the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 4.30 - 4.46 | [2][3] |

| A549 | Lung Cancer | ~4.0 - 7.81 | [2][3] |

| HepG2 | Liver Cancer | ~4.0 - 7.81 | [2][3] |

| A431 | Skin Cancer | 7.81 | [2][3] |

These data demonstrate that the baccatin core possesses significant cytotoxic activity against a range of cancer cell types, with particular efficacy against cervical cancer cells.[2][3]

Structure-Activity Relationships (SAR) of Baccatin Derivatives

-

C13 Side Chain: The ester side chain at the C13 position is widely recognized as being crucial for potent antitumor activity. Baccatin III and its analogs, which lack this side chain, are significantly less cytotoxic than fully elaborated taxanes like paclitaxel. The synthesis of hybrid molecules, for instance by attaching other bioactive scaffolds to the baccatin core, is an area of research, with the length and nature of linkers playing a critical role in the final activity.[1]

-

C10 Position: Acylation at the C10 hydroxyl group is important for activity. For instance, the conversion of 10-deacetylbaccatin III to baccatin III (by adding an acetyl group at C10) is a key step in the biosynthesis of active taxanes.

-

C19 Position: The C19 hydroxyl group in this compound offers a reactive site for further modification. Esterification or etherification at this position could modulate the molecule's polarity, solubility, and interaction with biological targets. Based on SAR studies of similar natural products, oxidation of a C19-hydroxyl to a carboxylic acid followed by esterification can lead to a considerable improvement in cytotoxicity.

-

Oxetane Ring: The four-membered oxetane ring between C4 and C5 is another essential feature for the biological activity of taxanes. Its opening generally leads to a significant loss of activity.

Key Experimental Methodologies

The evaluation of the biological activity of this compound and its derivatives relies on standardized in vitro assays to measure cytotoxicity and target engagement.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are fundamental for determining the cytotoxic effects of compounds on cancer cell lines and calculating IC50 values. They measure the metabolic activity of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts—MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)—into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol (MTT Assay):

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Note on MTS Assay: The MTS assay is a more convenient variation where the resulting formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step. Absorbance is typically read at ~490 nm.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time.

General Protocol (Turbidimetric Assay):

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP (an essential cofactor for polymerization), and a polymerization buffer (e.g., PIPES buffer) on ice.

-

Plate Setup: Add the test compound or control (e.g., paclitaxel as a positive control for stabilization, colchicine as a positive control for inhibition, and DMSO as a vehicle control) to a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the cold tubulin/GTP mixture to the wells. Polymerization is initiated by transferring the plate to a spectrophotometer pre-heated to 37°C.

-

Kinetic Measurement: Monitor the change in absorbance at 340-350 nm over time (e.g., every 30 seconds for 60 minutes).

-

Data Analysis: Plot absorbance versus time. Compounds that promote polymerization (stabilizers) will show a faster rate of increase and a higher maximum absorbance compared to the control. Inhibitors will show a reduced rate and lower maximum absorbance.

Visualized Pathways and Workflows

Graphviz diagrams are provided to illustrate key biological pathways and experimental processes relevant to the study of this compound.

Taxane-Induced Apoptotic Pathway

Caption: Mechanism of taxane-induced apoptosis.

General Workflow for SAR Studies

Caption: Workflow for derivative synthesis and SAR analysis.

Summary of Structure-Activity Relationships

Caption: Key positions for baccatin III SAR.

Conclusion

This compound and its parent analog, baccatin III, are biologically active taxanes that exhibit significant cytotoxicity against various cancer cell lines. Their mechanism of action is centered on the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The structure-activity relationships, inferred from the broader class of taxoids, highlight the critical importance of the C13 side chain, the C10 acyl group, and the intact oxetane ring for potent anticancer activity. The C19 hydroxyl group presents a valuable target for synthetic modification to create novel derivatives with potentially improved pharmacological properties. Further systematic synthesis and evaluation of this compound derivatives are warranted to fully explore their therapeutic potential and to develop new, effective anticancer agents.

References

- 1. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Paclitaxel Biosynthesis Pathway: A Technical Guide to the Central Role of Baccatin III and the Status of 19-Hydroxybaccatin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol®) is a potent anti-cancer agent, the complex biosynthesis of which has been the subject of intense research. This technical guide provides a detailed overview of the established biosynthetic pathway leading to paclitaxel, emphasizing the critical role of the intermediate, baccatin III. It also addresses the identity and current understanding of 19-hydroxybaccatin III, a related taxane, clarifying its position relative to the main paclitaxel production pathway. This document synthesizes quantitative data on taxane yields, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to support researchers in the field.

Introduction

Paclitaxel, a highly functionalized diterpenoid, is a vital chemotherapeutic agent used in the treatment of various cancers.[1] Originally isolated from the Pacific yew (Taxus brevifolia), its low natural abundance has spurred significant research into its complex biosynthetic pathway to enable alternative and sustainable production methods. The paclitaxel molecule consists of a tetracyclic core, baccatin III, and an ester side chain at the C13 position, which is crucial for its anti-tumor activity. The biosynthesis of paclitaxel is a multi-step process involving a series of enzymatic reactions, including cyclization, hydroxylation, and acylation.

Central to this pathway is the formation of baccatin III, the immediate precursor to which the C13 side chain is attached. While the main pathway to paclitaxel via baccatin III is now largely understood, the vast diversity of taxanes produced by Taxus species includes numerous other derivatives. One such derivative is this compound, a cytotoxic taxane isolated from Taxus wallichiana. This guide will first elucidate the core biosynthetic pathway of paclitaxel, highlighting the pivotal role of baccatin III, and then discuss the current knowledge of this compound.

The Core Paclitaxel Biosynthetic Pathway

The biosynthesis of paclitaxel can be broadly divided into two major stages: the formation of the baccatin III core and the subsequent attachment and modification of the C13 side chain. The pathway is estimated to involve approximately 20 enzymatic steps.[2]

Formation of Baccatin III

The journey to baccatin III begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of complex enzymatic reactions, primarily involving cytochrome P450 hydroxylases and various acyltransferases, progressively functionalize the taxane core. A key rate-limiting enzyme in the final step of baccatin III synthesis is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation of 10-deacetylbaccatin III (10-DAB) to yield baccatin III.[3]

The following diagram illustrates the major steps leading to the formation of baccatin III and its subsequent conversion to paclitaxel.

Caption: The core paclitaxel biosynthetic pathway highlighting key intermediates.

From Baccatin III to Paclitaxel

Once baccatin III is synthesized, the C13 side chain is attached in a series of steps. The enzyme baccatin III-3-amino-3-phenylpropanoyltransferase (BAPT) catalyzes the attachment of the β-phenylalanoyl side chain to the C13 hydroxyl group of baccatin III.[1] Subsequent modifications, including hydroxylation and N-benzoylation by enzymes like 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT), lead to the final product, paclitaxel.[1]

The Role and Identity of this compound

While the main biosynthetic pathway to paclitaxel is well-defined, Taxus species produce a wide array of taxane derivatives. One such compound is this compound.

Isolation and Characterization

This compound is a naturally occurring taxane that has been isolated from the Himalayan yew, Taxus wallichiana. It is characterized by an additional hydroxyl group at the C19 position of the baccatin III core. Its structure has been determined through NMR and mass spectrometry analysis.

Biological Activity

Activity-guided fractionation of Taxus wallichiana extracts has shown that this compound possesses cytotoxic activity against KB cells. This suggests that while it may not be a direct precursor to paclitaxel, it is a pharmacologically active member of the taxane family.

Biosynthetic Origin

Currently, there is no definitive evidence to place this compound as a direct intermediate in the established paclitaxel biosynthetic pathway. It is likely a derivative formed through the action of a taxane hydroxylase on a precursor in the main pathway, potentially baccatin III itself. The enzyme responsible for the C19 hydroxylation has not yet been characterized. The formation of such derivatives highlights the promiscuity of some enzymes in the taxane biosynthetic network, leading to a diverse array of final products.

The following diagram illustrates the likely relationship of this compound to the main paclitaxel pathway.

References

The Occurrence of 19-Hydroxybaccatin III in Taxus wallichiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence, quantification, and biosynthesis of 19-hydroxybaccatin III in Taxus wallichiana, the Himalayan yew. This taxoid, a close analogue of the paclitaxel (Taxol®) precursor baccatin III, is of significant interest to the pharmaceutical industry for its potential role in the semisynthesis of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic context of this important natural product.

Quantitative Occurrence of this compound

The concentration of this compound in Taxus wallichiana exhibits considerable variability depending on the plant part and the season of collection. The most comprehensive data available focuses on the needles of the plant, which are a renewable resource.

A study conducted in the Lam Dong province of Vietnam provides a detailed analysis of the seasonal effects on the this compound content in the needles of Taxus wallichiana. The findings from this research are summarized in the table below.

| Month of Collection | This compound Content (% of dried needles)[1] |

| January | 0.014 |

| February | 0.015 |

| March | 0.016 |

| April | 0.020 |

| May | 0.025 |

| June | 0.032 |

| July | 0.028 |

| August | 0.024 |

| September | 0.021 |

| October | 0.018 |

| November | 0.016 |

| December | 0.015 |

As the data indicates, the optimal time for harvesting Taxus wallichiana needles to maximize the yield of this compound is in June, with the content gradually increasing from January and decreasing after July[1]. Information regarding the concentration of this compound in other parts of the plant, such as the bark and stems, is less readily available in the current literature, highlighting an area for future research. The initial isolation of this compound, along with 10-deacetylcephalomannine and 10-deacetyltaxol, was reported from a polar extract of Taxus wallichiana[2][3].

Experimental Protocols

Extraction and Isolation

A general protocol for the extraction and isolation of taxoids from Taxus wallichiana can be adapted from established methods. The following is a representative workflow based on common practices in natural product chemistry.

Methodology Details:

-

Plant Material Preparation: Needles, bark, or other plant parts of Taxus wallichiana are air-dried in the shade and then ground into a fine powder.

-

Extraction: The powdered plant material is typically macerated with a polar solvent such as methanol at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. Taxoids are typically found in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation: The taxoid-rich fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol or hexane and ethyl acetate, is used to separate the different taxoids.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in Taxus wallichiana extracts is predominantly carried out using reversed-phase HPLC.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. For example, a linear gradient starting from a higher concentration of water and gradually increasing the organic solvent concentration.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 227 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with that of a standard of known concentration. A calibration curve should be constructed using a series of standard solutions to ensure accuracy.

Biosynthetic Pathway

The biosynthesis of taxoids is a complex process involving numerous enzymatic steps. While the complete pathway to this compound has not been fully elucidated, it is understood to be a derivative of the core taxane skeleton, which is synthesized from geranylgeranyl diphosphate (GGPP). The formation of this compound likely involves a hydroxylation step at the C-19 position of a baccatin III-like precursor. This hydroxylation is catalyzed by a cytochrome P450 monooxygenase.

The initial steps of the pathway leading to the taxane core are relatively well-understood. The cyclization of GGPP to taxa-4(5),11(12)-diene is a committed step. Following this, a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, and acylations lead to the formation of various taxoids. The formation of this compound represents a branch in this pathway, where a specific cytochrome P450 enzyme introduces a hydroxyl group at the C-19 position of a baccatin III precursor. Identifying and characterizing this specific 19-hydroxylase is an active area of research in the field of taxoid biosynthesis.

Conclusion

Taxus wallichiana is a confirmed natural source of this compound, a taxoid with potential applications in the pharmaceutical industry. The concentration of this compound is highest in the needles during the early summer months, suggesting an optimal harvesting period. Standard phytochemical techniques, including solvent extraction, column chromatography, and HPLC, can be employed for the isolation and quantification of this compound. Further research is warranted to fully elucidate the biosynthetic pathway leading to this compound and to explore its full pharmacological potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural product.

References

Foundational Research on Taxane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on taxane diterpenoids, a class of compounds that has revolutionized cancer chemotherapy. This document details their biosynthesis, chemical synthesis, mechanism of action, and structure-activity relationships, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological pathways and workflows.

Introduction to Taxane Diterpenoids

Taxane diterpenoids are a class of natural products originally isolated from plants of the Taxus genus (yews).[1] The most prominent member of this family is paclitaxel (Taxol®), a potent anti-cancer agent first discovered in the bark of the Pacific yew, Taxus brevifolia.[2][3] The complex molecular structure of taxanes, characterized by a distinctive taxadiene core, has presented a significant challenge to synthetic chemists and has been the subject of extensive research for decades.[1][2] This guide explores the fundamental scientific discoveries that have enabled the development and understanding of these critical therapeutic agents.

Biosynthesis of Taxane Diterpenoids

The biosynthesis of paclitaxel in the yew tree is a complex process involving approximately 20 enzymatic steps, the complete pathway of which is still under investigation.[4][5] The biosynthesis begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).[4][5]

Key Biosynthetic Steps:

-

Cyclization: GGPP is first cyclized to taxa-4(5),11(12)-diene, the committed step in taxane biosynthesis, catalyzed by taxadiene synthase (TDS).

-

Hydroxylation: A series of cytochrome P450 monooxygenases then hydroxylate the taxadiene skeleton at various positions.

-

Acylation and Benzoylation: Subsequent acylation and benzoylation reactions, catalyzed by various transferase enzymes, decorate the taxane core.

-

Formation of Baccatin III: These steps lead to the formation of baccatin III, a key intermediate.[4]

-

Side Chain Attachment: Finally, the C-13 side chain, which is crucial for the compound's anti-tumor activity, is attached to the baccatin III core to yield paclitaxel.[4]

Chemical Synthesis of Taxane Diterpenoids

The scarcity of paclitaxel from its natural source spurred a massive effort in the field of organic chemistry to develop methods for its total synthesis. The complex, polycyclic structure with numerous stereocenters made it a formidable target.[2]

Total Synthesis of Paclitaxel

The first total syntheses of paclitaxel were reported in 1994 by two independent research groups led by Robert A. Holton and K.C. Nicolaou, a landmark achievement in organic synthesis.[2][6]

Holton's Total Synthesis:

Holton's approach is a linear synthesis starting from the commercially available natural product, patchoulene oxide.[6] This starting material already contains 15 of the 20 carbon atoms needed for the taxane core, which significantly shortened the synthesis.[6] Key transformations in this synthesis include a Chan rearrangement and a sulfonyloxaziridine enolate oxidation.[6]

Table 1: Selected Step Yields in Holton's Total Synthesis of Paclitaxel

| Step | Reaction | Yield (%) |

| 1 | Epoxide opening of patchoulene oxide | Not specified |

| 2 | Epoxidation of allylic alcohol | Not specified |

| 3 | Boron trifluoride-mediated rearrangement | Not specified |

| 15 -> 16 | Chan rearrangement | 90 |

Nicolaou's Total Synthesis:

Nicolaou's strategy is a convergent synthesis, where the A and C rings of the taxane core were synthesized separately and then joined to form the eight-membered B ring.[7] Key reactions in this approach include a Shapiro reaction and a McMurry coupling.[7]

Table 2: Selected Step Yields in Nicolaou's Total Synthesis of Paclitaxel

| Step | Reaction | Yield (%) |

| 1.3 + 1.1 -> 1.8 | Diels-Alder reaction | 62 |

| 5.8 (mesylate formation) | Mesylation of diol 5.7 | 78 |

Semisynthesis of Paclitaxel

Due to the low overall yields and complexity of total synthesis for large-scale production, semisynthetic methods starting from more abundant, naturally occurring taxanes have been developed. The most common precursor is 10-deacetylbaccatin III (10-DAB), which can be extracted in larger quantities from the needles of the European yew (Taxus baccata).[2] The semisynthesis involves the attachment of the C-13 side chain to the 10-DAB core.[2]

Mechanism of Action

The primary mechanism of action of taxane diterpenoids is their ability to stabilize microtubules, which are essential components of the cytoskeleton involved in cell division.[8][9]

-

Microtubule Stabilization: Unlike other anti-mitotic agents like the vinca alkaloids which inhibit tubulin polymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer.[1] This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing their depolymerization.[8][9]

-

Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the proper functioning of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1][9]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[9][10]

Signaling Pathways

Taxane-induced apoptosis is a complex process involving multiple signaling pathways.

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is a key mediator of paclitaxel-induced apoptosis.[4][9]

-

PI3K/Akt Pathway: Paclitaxel has also been shown to suppress the PI3K/Akt signaling pathway, which is involved in cell survival.[11]

-

Bcl-2 Family Proteins: The apoptotic cascade involves the regulation of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[11]

-

Caspase Activation: This ultimately leads to the activation of caspases, the executioners of apoptosis.[11]

Structure-Activity Relationships

The biological activity of taxane diterpenoids is highly dependent on their chemical structure. Extensive research has been conducted to understand the structure-activity relationships (SAR) to guide the development of new and more potent analogs.

Key Structural Features for Activity:

-

The Taxane Core: The intact tetracyclic taxane core is essential for activity.

-

The C-13 Side Chain: The N-benzoyl-β-phenylisoserine side chain at the C-13 position is crucial for binding to microtubules and for anti-tumor activity. Modifications to this side chain can significantly impact potency.

-

The C-2 Benzoate Group: The benzoate group at the C-2 position is also important for activity.

-

The Oxetane Ring (D-ring): The oxetane ring is a critical feature for the biological activity of paclitaxel.

Table 3: Anticancer Activity of Paclitaxel and Selected Analogs

| Compound | Cell Line | IC50 (nM) |

| Paclitaxel | MDA-MB-231 | Varies (study dependent) |

| Paclitaxel | ZR75-1 | Varies (study dependent) |

| Docetaxel | MDA-MB-231 | Varies (study dependent) |

| Docetaxel | ZR75-1 | Varies (study dependent) |

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The values presented here are illustrative and may vary between different studies.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in taxane research.

Extraction and Purification of Paclitaxel from Taxus spp.

Objective: To isolate and purify paclitaxel from the bark or needles of yew trees.

Materials:

-

Dried and ground Taxus plant material

-

Methanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water

Protocol:

-

Extraction:

-

Macerate the ground plant material in methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and dichloromethane.

-

Separate the dichloromethane layer, which contains the taxanes.

-

Wash the dichloromethane layer with water to remove polar impurities.

-

Concentrate the dichloromethane extract to dryness.

-

-

Defatting:

-

Dissolve the residue in a suitable solvent (e.g., aqueous methanol) and partition with hexane to remove lipids and other non-polar impurities.

-

-

Chromatographic Purification:

-

Subject the defatted extract to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing paclitaxel.

-

-

HPLC Purification:

-

Pool the paclitaxel-rich fractions and further purify by preparative HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water to achieve high purity paclitaxel.

-

Collect the peak corresponding to paclitaxel and evaporate the solvent to obtain pure compound.

-

Microtubule Polymerization Assay

Objective: To assess the effect of taxane compounds on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Taxane compound dissolved in DMSO

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Preparation:

-

Keep all solutions and tubulin on ice to prevent premature polymerization.

-

Pre-warm the spectrophotometer to 37°C.

-

-

Reaction Setup:

-

In a cuvette, add the polymerization buffer, GTP, and the taxane compound at the desired concentration.

-

Add the purified tubulin to the cuvette and mix gently.

-

-

Measurement:

-

Immediately place the cuvette in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Compare the curves of taxane-treated samples to a control (DMSO alone) to determine the effect of the compound on the rate and extent of microtubule polymerization.

-

Analysis of Taxane-Induced Apoptosis

Objective: To quantify the extent of apoptosis in cancer cells treated with taxane compounds.

Method 1: Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in a culture plate and allow them to adhere.

-

Treat the cells with the taxane compound at various concentrations for a specified time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four populations can be distinguished:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Method 2: TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

Principle: During apoptosis, DNA fragmentation occurs. The TUNEL assay detects these DNA breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on coverslips or in chamber slides and treat with the taxane compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.

-

-

TUNEL Staining:

-

Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

-

Microscopy:

-

Wash the cells and mount the coverslips.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

Conclusion

The foundational research on taxane diterpenoids has provided a deep understanding of their biosynthesis, complex chemical synthesis, and intricate mechanism of action. From their discovery in nature to their development as cornerstone chemotherapeutic agents, the journey of taxanes exemplifies the power of natural product chemistry and chemical biology in modern medicine. The continued exploration of their structure-activity relationships and the development of novel analogs and drug delivery systems promise to further enhance their therapeutic potential in the fight against cancer. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing this critical area of drug discovery and development.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 7. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 8. Cyclin G1 regulates the outcome of taxane-induced mitotic checkpoint arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 19-Hydroxybaccatin III from Taxus Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Hydroxybaccatin III is a key taxane derivative found in the leaves of various Taxus species. As a close analogue of baccatin III, it serves as a crucial precursor for the semi-synthesis of paclitaxel (Taxol®) and its derivatives, which are potent anti-cancer agents. The efficient extraction and purification of this compound are therefore of significant interest to the pharmaceutical industry. These application notes provide detailed protocols for the extraction and purification of this compound from Taxus leaves, along with comparative data on different extraction methodologies.

Extraction and Purification Methodologies

The extraction of this compound from Taxus leaves generally involves a solid-liquid extraction followed by a series of purification steps. The choice of extraction method and solvent system significantly impacts the yield and purity of the final product.

I. Extraction Methods

Several methods can be employed for the initial extraction of taxanes from Taxus leaves. These range from conventional maceration to more advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

-

Maceration and Reflux Extraction: This is a conventional and straightforward method involving the soaking of powdered Taxus leaves in an appropriate solvent, sometimes with the application of heat (reflux).

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes the cavitation effect of ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. UAE often requires shorter extraction times and lower temperatures compared to conventional methods.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency and reduced solvent consumption.

-

Supercritical CO2 Extraction: This green technology uses supercritical carbon dioxide as the extraction solvent. While environmentally friendly, it may require the use of a co-solvent (e.g., ethanol) to efficiently extract polar compounds like taxanes.

II. Purification Techniques

Following initial extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound.

-

Liquid-Liquid Extraction: This step is often used to partition the taxanes from the crude extract into a more selective solvent, removing highly polar or non-polar impurities.

-

Column Chromatography: This is the most critical step for the high-purity isolation of this compound. Normal-phase chromatography using silica gel or reverse-phase chromatography with C18-functionalized silica is commonly employed.

-

Recrystallization: This final step is used to obtain highly purified crystalline this compound from the concentrated fractions obtained after chromatography.

Quantitative Data Summary

The yield of this compound is influenced by the Taxus species, geographical location, harvest time, and the extraction method employed. The following table summarizes representative quantitative data.

| Extraction Method | Plant Material | Solvent System | Key Parameters | Yield of this compound (% of dry weight) | Purity | Reference |

| Maceration/HPLC | Taxus wallichiana Zucc. needles | Not specified in abstract | Monthly collection | Up to 0.032% | >95% (after purification) | [1] |

| Not specified | Taxus wallichiana Zucc. | Polar extract | Activity-guided chromatographic fractionation | Not specified | High purity for structural elucidation | [2] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound using UAE, followed by purification.

1. Materials and Equipment:

-

Dried and powdered Taxus leaves

-

80% Ethanol (v/v)

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography (60-120 mesh)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Ultrasonic bath or probe sonicator

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

2. Extraction Procedure:

-

Weigh 100 g of dried, powdered Taxus leaves and place them in a 2 L beaker.

-

Add 1 L of 80% ethanol to the beaker.

-

Place the beaker in an ultrasonic bath and sonicate at 40°C for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

3. Purification Procedure:

-

Suspend the crude extract in 500 mL of water and transfer to a separatory funnel.

-

Perform liquid-liquid extraction three times with 250 mL of n-hexane to remove non-polar impurities. Discard the n-hexane layers.

-

Extract the aqueous layer three times with 250 mL of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

-

Prepare a silica gel column (5 cm diameter, 50 cm length) packed with a slurry of silica gel in n-hexane.

-

Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane, gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pool the fractions rich in this compound and concentrate to dryness.

-

For further purification, recrystallize the solid from a suitable solvent system (e.g., methanol/water or acetonitrile/water).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound.

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 227 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

2. Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard in methanol (1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification:

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

References

- 1. Seasonal effects on the 10-deacetylbaccatin III and this compound contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]

- 2. This compound, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for the Purification of 19-Hydroxybaccatin III: Application Notes for Researchers

For Immediate Release

[City, State] – [Date] – In response to the growing interest in novel taxane derivatives for pharmaceutical research and development, detailed application notes and protocols for the purification of 19-hydroxybaccatin III are now available. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to isolating this key intermediate from natural sources, specifically Taxus species. The protocols outlined herein are based on established methodologies for taxane purification and are designed to yield high-purity this compound suitable for further chemical modification and biological evaluation.

Introduction

This compound is a naturally occurring taxane diterpenoid found in plants of the Taxus genus. As a close structural analog of baccatin III, it serves as a crucial starting material for the semi-synthesis of novel paclitaxel (Taxol®) and docetaxel (Taxotere®) derivatives. The introduction of a hydroxyl group at the C-19 position offers a unique site for chemical modification, enabling the development of next-generation anticancer agents with potentially improved efficacy, solubility, and reduced side effects. The purification of this compound from the complex mixture of taxanes present in Taxus extracts presents a significant challenge. This document provides a detailed workflow and specific protocols for its efficient isolation and purification.

Application Notes

The purification of this compound involves a multi-step process beginning with extraction from Taxus biomass, followed by preliminary purification using column chromatography, and concluding with a high-resolution separation by preparative High-Performance Liquid Chromatography (HPLC) and final purification by crystallization. The overall strategy is to progressively enrich the concentration of this compound while removing other taxanes and plant-derived impurities.

The selection of chromatographic conditions is critical for the successful separation of this compound from structurally similar taxanes, such as baccatin III and 10-deacetylbaccatin III. A combination of normal-phase and reversed-phase chromatography is often employed to achieve the desired purity. The protocols provided below are based on methods developed for the separation of hydroxylated taxane analogs and have been adapted for the specific purification of this compound.

Experimental Protocols

Protocol 1: Extraction of Crude Taxane Mixture from Taxus Biomass

-

Preparation of Biomass: Air-dry the needles and twigs of Taxus wallichiana at room temperature for 7-10 days. Grind the dried biomass into a coarse powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered biomass in a mixture of ethanol and water (70:30 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the extract through a cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of taxanes.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Partition the methanolic solution with an equal volume of n-hexane to remove nonpolar impurities such as chlorophylls and lipids.

-

Separate the lower methanolic layer and repeat the partitioning with n-hexane two more times.

-

Evaporate the methanolic layer to dryness to obtain the crude taxane mixture.

-

Protocol 2: Preliminary Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column. Equilibrate the column by washing with n-hexane.

-

Sample Loading: Dissolve the crude taxane mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

-

Start with 100% n-hexane to elute nonpolar compounds.

-

Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, 70:30, 50:50 n-hexane:ethyl acetate).

-

Collect fractions of 50 mL each.

-

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1 v/v) and visualize under UV light (254 nm).

-

Pooling and Concentration: Combine the fractions containing the taxane mixture (identified by comparison with a standard if available) and evaporate the solvent to yield a partially purified taxane fraction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-10 min: 30% B

-

10-40 min: 30-70% B (linear gradient)

-

40-45 min: 70-100% B (linear gradient)

-

45-50 min: 100% B (isocratic)

-

50-55 min: 100-30% B (linear gradient)

-

55-60 min: 30% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 10 mL/min.

-

Detection: UV at 227 nm.

-

Sample Preparation: Dissolve the partially purified taxane fraction from Protocol 2 in the initial mobile phase composition (30% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound. The retention time will need to be determined by analytical HPLC with a pure standard or by subsequent structural analysis (e.g., LC-MS, NMR).

-

Post-Purification: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to obtain the purified this compound.

Protocol 4: Crystallization

-

Solvent System: A mixture of methanol and water is a suitable solvent system for the crystallization of polar taxanes.

-

Procedure:

-

Dissolve the purified this compound from HPLC in a minimal amount of methanol at room temperature.

-

Slowly add water dropwise to the solution until a slight turbidity persists.

-

Gently warm the solution to redissolve the precipitate, and then allow it to cool slowly to room temperature.

-

For further crystal growth, store the solution at 4°C for 24-48 hours.

-

-

Crystal Collection: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold water.

-

Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification process. These values are representative and may vary depending on the starting material and experimental conditions.

Table 1: Summary of Purification Steps and Expected Yields

| Purification Step | Starting Material | Product | Expected Yield (%) |

| Extraction & Partitioning | 1 kg Taxus Biomass | Crude Taxane Mixture | 2-5 |

| Column Chromatography | 10 g Crude Taxane Mixture | Partially Purified Taxanes | 60-70 |

| Preparative HPLC | 1 g Partially Purified Taxanes | This compound | 5-10 |

| Crystallization | 50 mg HPLC-Purified Product | Crystalline this compound | 80-90 |

Table 2: HPLC Purity Analysis at Different Stages

| Sample | Purity of this compound (%) |

| Crude Taxane Mixture | < 1 |

| After Column Chromatography | 10-20 |

| After Preparative HPLC | > 95 |

| After Crystallization | > 99 |

Visualizations

The following diagrams illustrate the key workflows in the purification of this compound.

Caption: Overall workflow for the purification of this compound.

Caption: Representative HPLC gradient profile for purification.

Application Notes and Protocols for the Quantification of 19-Hydroxybaccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III is a key taxane diterpenoid found in various species of the yew tree (Taxus). As a close structural analogue and potential precursor to paclitaxel and other potent anti-cancer drugs, its accurate quantification is crucial for phytochemical studies, drug discovery, and the quality control of raw materials in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound from plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Analytical Techniques for Quantification

The primary methods for the quantification of this compound and related taxoids are reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

HPLC-UV: This is a robust and widely available technique for the quantification of taxanes. The method relies on the chromatographic separation of the compounds of interest followed by their detection based on UV absorbance. For taxanes, the detection wavelength is typically set around 227 nm.

-

LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. This is particularly useful for analyzing complex matrices and for quantifying low-abundance taxoids.

Experimental Protocols

Sample Preparation from Taxus Plant Material

A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix (typically needles or bark).

Protocol: Solid-Liquid Extraction of this compound

-

Sample Collection and Pre-treatment: Collect fresh needles of Taxus wallichiana. Dry the needles at room temperature until a constant weight is achieved to determine the moisture content. Grind the dried needles into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Weigh 1.0 g of the dried, powdered plant material into a flask.

-

Add 20 mL of methanol (HPLC grade).

-

Perform extraction using ultrasonication for 60 minutes at 40°C.

-

Alternatively, use maceration by shaking the mixture for 24 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Sample Clean-up (Optional but Recommended):

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

-

Re-dissolve the dried extract in a minimal amount of the mobile phase.

-

Pass the solution through a C18 SPE cartridge, previously conditioned with methanol and water.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the taxanes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation:

-

Reconstitute the dried extract or the eluate from SPE in a known volume of the initial mobile phase (e.g., 1.0 mL).

-